molecular formula C4H7Br3O2Sn B14572503 Methyl 3-(tribromostannyl)propanoate CAS No. 61470-32-4

Methyl 3-(tribromostannyl)propanoate

Cat. No.: B14572503
CAS No.: 61470-32-4
M. Wt: 445.52 g/mol
InChI Key: XOCSHGKZSZLSIU-UHFFFAOYSA-K
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Description

Methyl 3-(tribromostannyl)propanoate is an organotin compound with the molecular formula C₄H₇Br₃O₂Sn and an approximate molar mass of 457.5 g/mol. The structure comprises a methyl ester group linked to a propanoate chain substituted with a tribromostannyl (SnBr₃) moiety at the 3-position. Organotin compounds like this are known for applications in catalysis, polymer stabilization, and biocides due to the Lewis acidic nature of the tin center .

Properties

CAS No.

61470-32-4

Molecular Formula

C4H7Br3O2Sn

Molecular Weight

445.52 g/mol

IUPAC Name

methyl 3-tribromostannylpropanoate

InChI

InChI=1S/C4H7O2.3BrH.Sn/c1-3-4(5)6-2;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

XOCSHGKZSZLSIU-UHFFFAOYSA-K

Canonical SMILES

COC(=O)CC[Sn](Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(tribromostannyl)propanoate can be synthesized through the reaction of methyl 3-bromopropanoate with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tribromostannyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The tribromostannyl group can be replaced by other nucleophiles, such as halides or alkyl groups.

    Reduction Reactions: The compound can be reduced to form methyl 3-stannylpropanoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents can convert the tribromostannyl group to a stannic oxide derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium iodide in acetone.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products

    Substitution: Methyl 3-iodopropanoate.

    Reduction: Methyl 3-stannylpropanoate.

    Oxidation: Stannic oxide derivatives.

Scientific Research Applications

Methyl 3-(tribromostannyl)propanoate has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of complex organotin compounds.

    Materials Science: Employed in the preparation of tin-based materials with unique electronic properties.

    Biological Studies: Investigated for its potential use in medicinal chemistry due to its ability to interact with biological molecules.

    Industrial Applications: Utilized in the production of polymers and other materials with enhanced properties .

Mechanism of Action

The mechanism of action of methyl 3-(tribromostannyl)propanoate involves the interaction of the tribromostannyl group with various molecular targets. The tribromostannyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of methyl 3-(tribromostannyl)propanoate are influenced by its SnBr₃ group, which contrasts with sulfonyl, sulfanyl, and other substituents in analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Potential Applications
This compound C₄H₇Br₃O₂Sn ~457.5 Tribromostannyl (SnBr₃) Catalysis, biocides
Methyl 3-(chlorosulfonyl)propanoate C₄H₇ClO₄S 186.61 Chlorosulfonyl (SO₂Cl) Sulfonation reactions, intermediates
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S ~180.22 Methylsulfonyl (SO₂CH₃) Pharmaceutical intermediates
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate C₂₁H₁₇N₃O₅S ~435.44 Quinazolinone-sulfanyl Drug design (e.g., kinase inhibitors)
Key Observations:
  • Tribromostannyl vs. Sulfonyl Groups : The SnBr₃ group is bulkier and more electrophilic than sulfonyl substituents (e.g., SO₂Cl or SO₂CH₃), making it a stronger Lewis acid catalyst. In contrast, sulfonyl groups enhance electrophilicity at the ester carbonyl, favoring nucleophilic substitutions .
  • Quinazolinone-Sulfanyl Hybrid: The compound in demonstrates how heterocyclic sulfanyl groups expand pharmacological utility, unlike the SnBr₃ group, which is rarely used in drugs due to toxicity concerns.

Reactivity and Stability

  • Hydrolytic Sensitivity: The SnBr₃ group in this compound is prone to hydrolysis, releasing HBr and forming tin oxides. This contrasts with chlorosulfonyl derivatives (e.g., ), which hydrolyze to sulfonic acids but are less reactive than organotin compounds. Ethyl 3-(methylsulfonyl)propanoate is more stable under ambient conditions due to the electron-withdrawing but less labile SO₂CH₃ group.
  • Thermal Stability: Organotin compounds generally decompose at lower temperatures (<200°C) compared to sulfonyl analogs, which often withstand higher temperatures (>250°C) due to stronger S=O bonds .

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